N-(3-Cyanophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide

PIKfyve Kinase Inhibition Antiviral Research

N-(3-Cyanophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide (CAS 1251552-27-8) is a synthetic small molecule belonging to the pyrrolo[3,2-d]pyrimidine class. This class is established as a privileged scaffold in kinase inhibitor drug discovery.

Molecular Formula C21H15N5OS
Molecular Weight 385.45
CAS No. 1251552-27-8
Cat. No. B2609099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Cyanophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide
CAS1251552-27-8
Molecular FormulaC21H15N5OS
Molecular Weight385.45
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CNC3=C2N=CN=C3SCC(=O)NC4=CC=CC(=C4)C#N
InChIInChI=1S/C21H15N5OS/c22-10-14-5-4-8-16(9-14)26-18(27)12-28-21-20-19(24-13-25-21)17(11-23-20)15-6-2-1-3-7-15/h1-9,11,13,23H,12H2,(H,26,27)
InChIKeyNNUVNXIFUGXCAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyanophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide (CAS 1251552-27-8): Sourcing Profile and Core Scaffold Context


N-(3-Cyanophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide (CAS 1251552-27-8) is a synthetic small molecule belonging to the pyrrolo[3,2-d]pyrimidine class. This class is established as a privileged scaffold in kinase inhibitor drug discovery [1]. The compound integrates a 7-phenyl-5H-pyrrolo[3,2-d]pyrimidine core with a sulfanyl acetamide linker and a 3-cyanophenyl substituent. Its molecular formula is C21H15N5OS with a molecular weight of 385.45 g/mol, and it is typically supplied at 95% purity for non-human research use .

Scaffold
Pyrrolo[3,2-d]pyrimidine core for kinase inhibitor probe development
Substituent
3-cyanophenyl acetamide group may confer distinct binding properties
Usage
Supplied for non-human research; suitable for in vitro biochemical assays

Why In-Class Substitution of N-(3-Cyanophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide Carries Underappreciated Risk


Pyrrolo[3,2-d]pyrimidines exhibit profound activity cliffs; a minor structural change can drastically alter target selectivity and potency [1]. For instance, the 4-aryl substitution pattern and the nature of the sulfanyl-linked amide tail are critical for PIKfyve kinase engagement, with a Kd difference of >4,600-fold (6.4 nM vs. >30,000 nM) observed between closely related analogs [2]. Therefore, substituting this specific 3-cyanophenyl acetamide derivative with a generic in-class analog without head-to-head data risks losing target engagement, introducing off-target liabilities, or altering ADME properties, compromising the integrity of SAR studies and lead optimization campaigns.

Activity cliff risk
Minor structural change can drastically alter PIKfyve target engagement; a single substituent shift may ablate affinity
Selectivity gap
Kinase selectivity profile is unreported; using a generic analog may introduce off-target liabilities
ADME uncertainty
No experimental ADME data available; substitution may alter permeability or metabolic stability

Scaled Differentiation Evidence for N-(3-Cyanophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide: A Procurement-Focused Quantitative Comparison


PIKfyve Kinase Affinity: Contextual Potency of 2,4-Disubstituted Pyrrolo[3,2-d]pyrimidine Scaffold

While direct PIKfyve inhibition data for this specific CAS entity is absent, the core scaffold is validated in PIKfyve targeting. The lead compound XMU-MP-7, a 2,4-disubstituted-5H-pyrrolo[3,2-d]pyrimidine, demonstrated high affinity for PIKfyve with an average Kd of 6.4 nM [1]. An analog differing only in one substituent showed a complete loss of affinity (Kd > 30,000 nM), illustrating the scaffold's sensitivity to substitution [1]. The 3-cyanophenyl group in this compound may confer distinct binding properties relative to this benchmark.

PIKfyve binding affinity
Class-level
Kd 6.4 nM vs Kd >30,000 nM
Supports scaffold potency context; compound-specific data required
Active analog (XMU-MP-7) vs. inactive analog; no direct measurement for this CAS
PIKfyve Kinase Inhibition Antiviral Research

Selectivity Profile vs. Human Kinases: Limited Public Data

A comprehensive selectivity profile for this compound is not publicly available. Class-level evidence from the PIKfyve inhibitor program indicates that minor structural modifications can ablate target binding (Kd > 30,000 nM for a one-atom change analog) [1]. This underscores the potential selectivity risk of using an off-the-shelf pyrrolo[3,2-d]pyrimidine without verifying target engagement data for this exact structure.

Kinase selectivity
Class-level
Selectivity panel not reported
Related analog shows complete binding loss with minor structural change
Off-target binding risk remains unknown; requires profiling
Kinase Selectivity Pyrrolo[3,2-d]pyrimidine BindingDB

Cellular Activity and Downstream Effects: No Comparative Data Available

No cellular assay data (e.g., IC50, EC50) is available for this specific compound. The benchmark compound XMU-MP-7 dramatically induced cytoplasmic vacuoles in Vero E6 cells, a hallmark of PIKfyve inhibition [1]. An inactive analog (cpmd 24, Kd > 30,000 nM) completely failed to induce this phenotype [1]. The cellular activity of this compound remains uncharacterized.

Cellular phenotype
Class-level
Vacuole induction vs no vacuoles
Cellular vacuolation phenotype not confirmed for this compound
XMU-MP-7 induced vacuoles; inactive analog did not. This CAS lacks cell data.
Cellular Assay PIKfyve Cytoplasmic Vacuolation

Physicochemical Properties: Limited Differentiation from Analogs

The compound's molecular formula (C21H15N5OS) yields a computed LogP (cLogP) value of approximately 3.5 to 4.0, which is similar to other pyrrolo[3,2-d]pyrimidine acetamide analogs (e.g., N-(3-fluorophenyl) analog, cLogP ~3.2; N-(3-chlorophenyl) analog, cLogP ~3.8). This level of lipophilicity is within the typical range for orally bioavailable drugs, but without experimental solubility or permeability data, no procurement advantage over analogs can be claimed.

Computed LogP
Data to verify
cLogP ~3.5–4.0
N-(3-fluorophenyl) ~3.2 | N-(3-chlorophenyl) ~3.8
Similar lipophilicity to close analogs; no clear differentiation
Experimental logD and solubility data are absent
Physicochemical LogP Drug-likeness

Summary of Evidence Limitations and Procurement Recommendation

High-strength differential evidence for this compound is currently limited. No head-to-head or cross-study comparable data was found for kinase inhibition, cellular activity, or ADME properties. Class-level inferences from PIKfyve inhibitor programs highlight the scaffold's potential for high-affinity binding (Kd 6.4 nM) [1] and the risk of potency loss with small structural changes (>4,600-fold difference) [1]. Until direct experimental data for this exact CAS entity becomes available, procurement decisions should be based on scaffold precedents and a clear understanding of the evidence gaps.

Overall evidence gaps
Data to verify
No direct potency, selectivity, or ADME data
Procurement must be based on scaffold precedents and risk assessment
High-affinity scaffold but compound-specific validation absent
Evidence Gap Procurement Decision Risk Assessment

Prioritized Application Scenarios for N-(3-Cyanophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide Based on Scaffold Precedents


PIKfyve Kinase Inhibitor Lead Optimization and SAR Studies

Based on the scaffold's validated engagement of PIKfyve (Kd 6.4 nM for XMU-MP-7) [1], this compound can serve as a starting point for SAR exploration. The specific 3-cyanophenyl group may provide unique binding interactions or selectivity profiles that differentiate it from other analogs. Researchers should confirm PIKfyve inhibition and selectivity via biochemical and cellular assays before advancing.

Chemical Biology Tool for Investigating PIKfyve-Dependent Cellular Vacuolation

If this compound is shown to inhibit PIKfyve, it could be used as a pharmacological tool to study the role of this kinase in endomembrane homeostasis and virus entry. The benchmark compound XMU-MP-7 induces dramatic cytoplasmic vacuolation in Vero E6 cells [1]. This compound, upon validation, could serve as a structurally distinct probe to confirm on-target effects.

Kinase Selectivity Panel Screening and Polypharmacology Assessment

Given the pyrrolo[3,2-d]pyrimidine scaffold's potential for multi-kinase targeting [1], this compound should be profiled against a broad panel of kinases. The absence of selectivity data is a critical gap. Procurement for a screening campaign can reveal its unique selectivity fingerprint relative to close analogs like the 3-fluorophenyl and 3-chlorophenyl derivatives.

Application
Selection Property
Validation Focus
PIKfyve inhibitor lead optimization and SAR studies
Scaffold precedent for PIKfyve engagement
Verify PIKfyve inhibition and selectivity in biochemical assays
Chemical biology probe for PIKfyve-dependent vacuolation
Structural distinction from benchmark XMU-MP-7
Validate on-target vacuolation phenotype in cell models
Kinase selectivity panel screening
Multi-kinase profiling potential
Determine selectivity fingerprint against kinase panel
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